molecular formula C8H3F3N2O B12441115 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12441115
M. Wt: 200.12 g/mol
InChI Key: IZLJIMFFPYRMAR-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4,5-trifluorobenzohydrazide with an appropriate nitrile oxide. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while oxidation can produce oxadiazole N-oxides.

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4,5-Trifluorophenyl)-1,2,4-oxadiazole is unique due to its combination of the trifluorophenyl group and the 1,2,4-oxadiazole ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H3F3N2O

Molecular Weight

200.12 g/mol

IUPAC Name

3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H3F3N2O/c9-5-1-4(2-6(10)7(5)11)8-12-3-14-13-8/h1-3H

InChI Key

IZLJIMFFPYRMAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NOC=N2

Origin of Product

United States

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